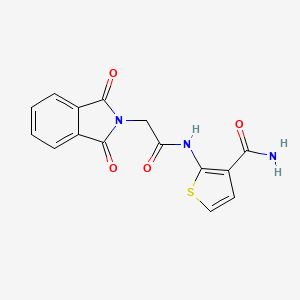

2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O4S/c16-12(20)10-5-6-23-13(10)17-11(19)7-18-14(21)8-3-1-2-4-9(8)15(18)22/h1-6H,7H2,(H2,16,20)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNFKACGIFJTAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=C(C=CS3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Thiophene-3-carboxamide

Thiophene-3-carboxamide is synthesized from thiophene-3-carboxylic acid through activation followed by aminolysis. A representative procedure involves:

- Activation : Treatment of thiophene-3-carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

- Aminolysis : Reaction with aqueous ammonia (NH₃) or ammonium hydroxide (NH₄OH) to yield the carboxamide.

Reaction Conditions :

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: 0°C → room temperature

- Yield: 85–92%

Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)acetic Acid

This intermediate is prepared via a two-step sequence:

Condensation of Phthalic Anhydride with Glycine

Phthalic anhydride reacts with glycine in toluene under reflux to form 2-(1,3-dioxoisoindolin-2-yl)acetic acid. The reaction employs a Dean-Stark apparatus to remove water and drive the equilibrium toward product formation.

Reaction Conditions :

- Reagents: Phthalic anhydride (1.1 equiv), glycine (1.0 equiv), triethylamine (1.1 equiv)

- Solvent: Toluene

- Temperature: 110°C (reflux)

- Time: 12–16 hours

- Yield: 78–84%

Coupling of Thiophene-3-carboxamide and 2-(1,3-Dioxoisoindolin-2-yl)acetic Acid

The final step involves forming the amide bond between the two intermediates. Carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with 1-hydroxy-7-azabenzotriazole (HOAT), are employed to activate the carboxylic acid group for nucleophilic attack by the amine.

General Procedure :

- Activation : 2-(1,3-Dioxoisoindolin-2-yl)acetic acid (1.0 mmol), EDCI (1.2 mmol), and HOAT (1.2 mmol) are dissolved in dimethylformamide (DMF) at 0°C.

- Coupling : Thiophene-3-carboxamide (1.0 mmol) and 4-methylmorpholine (NMM, 1.7 mmol) are added dropwise. The mixture is stirred at room temperature for 12–18 hours.

- Workup : The reaction is quenched with 1 M HCl, extracted with ethyl acetate, and purified via silica gel chromatography.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 0°C → room temperature |

| Coupling Agent | EDCI/HOAT |

| Base | 4-Methylmorpholine |

| Yield | 72–80% |

Alternative Synthetic Routes

One-Pot Sequential Synthesis

A streamlined approach combines the condensation and coupling steps in a single reactor:

- Phthalic anhydride, glycine, and thiophene-3-carboxamide are heated in toluene with triethylamine.

- After cyclocondensation, EDCI/HOAT is introduced directly to facilitate coupling.

Advantages :

- Reduced purification steps

- Total yield: 65–70%

Solid-Phase Synthesis

For high-throughput applications, the isoindolin-1,3-dione moiety is assembled on resin-bound glycine, followed by cleavage and coupling to thiophene-3-carboxamide.

Industrial-Scale Production Considerations

Scalable synthesis requires adjustments to minimize costs and waste:

Catalyst Recycling

Continuous Flow Reactors

- Benefits : Enhanced heat/mass transfer, consistent product quality

- Yield : 75–82% with residence times of 2–4 hours

Analytical Characterization

Critical data for verifying the compound’s identity and purity:

Spectroscopic Data :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.35 (d, J = 7.9 Hz, 1H, NH), 7.98–7.74 (m, 4H, aromatic), 4.75 (q, J = 7.3 Hz, 1H, CH₂).

- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

Chromatographic Purity :

Challenges and Mitigation Strategies

Byproduct Formation

Low Coupling Efficiency

- Issue : Steric hindrance from the thiophene ring reduces reactivity.

- Solution : Use excess EDCI/HOAT (1.5 equiv) and extend reaction time to 24 hours.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The phthalimide moiety can be reduced to form phthalamic acid derivatives.

Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the phthalimide moiety can produce phthalamic acid derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its unique structural features and biological activities:

- Anticancer Activity : Recent studies have highlighted its ability to inhibit cell proliferation in various cancer cell lines. For instance, derivatives have shown effectiveness against breast cancer cells (MCF7), with IC50 values in the micromolar range .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 5.0 | Induces apoptosis |

| HeLa | 4.5 | Cell cycle arrest |

Biological Studies

The compound is used to explore interactions with biological targets such as enzymes and receptors. Its binding affinity can modulate the activity of these targets, leading to significant biological responses.

Chemical Biology

It serves as a probe in biochemical pathways, helping researchers understand molecular mechanisms involved in disease progression.

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of similar compounds derived from isoindole structures. The results indicated that these compounds inhibited cell growth in several cancer types, including leukemia and breast cancer .

Case Study 2: Enzyme Inhibition

Research has shown that compounds with similar structures exhibit inhibitory effects on key enzymes related to neurodegenerative diseases, such as acetylcholinesterase.

Mechanism of Action

The mechanism of action of 2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The phthalimide moiety is known to interact with proteins and enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π stacking interactions, which may enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of phthalimide-containing derivatives with structural variations influencing pharmacological and physicochemical properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings

Structural Impact on Activity :

- Alkyl substituents (e.g., ethyl in 7b ) enhance anti-inflammatory activity compared to aryl groups (e.g., phenyl in 7c ) due to improved lipophilicity and membrane permeability .

- Electron-donating polar groups (e.g., 4-methoxyphenyl, furyl) further optimize activity by modulating electronic interactions with target enzymes like cyclooxygenase (COX) .

Synthetic Advantages :

- Microwave-assisted synthesis (used for 7a–l ) achieves high yields (85–93%) and purity, critical for reproducible pharmacological outcomes .

Safety Profiles :

- Compounds like 7b and 7e exhibit minimal gastrointestinal toxicity compared to traditional NSAIDs (e.g., diclofenac), attributed to reduced COX-1 inhibition .

Physicochemical Properties :

- Higher molecular weight analogs (e.g., 531.58 in ) may face solubility challenges, whereas simpler structures (e.g., 7b , 391.39 ) show better bioavailability .

Research Implications

- Pharmacological Optimization: Substituents on the heterocyclic core (thiophene, thiazolidinone) dictate target selectivity and potency. For example, alkyl groups improve anti-inflammatory efficacy, while aromatic substituents may enhance binding affinity .

Biological Activity

The compound 2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural features:

- Isoindoline moiety : Contributes to its biological activity.

- Thiophene ring : Enhances the compound's chemical reactivity.

- Amide functional group : Plays a crucial role in its interaction with biological targets.

Biological Activity Overview

Research indicates that 2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxamide exhibits various biological activities, including:

- Antimicrobial properties

- Anti-inflammatory effects

- Anticancer potential

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 625 |

| Escherichia coli | >2000 |

| Pseudomonas aeruginosa | 1250 |

| Candida albicans | 500 |

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through various assays. It was found to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting its potential as an anti-inflammatory agent.

Anticancer Potential

Preliminary studies indicate that 2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxamide may induce apoptosis in cancer cell lines. The mechanisms involve:

- Inhibition of cell proliferation

- Induction of cell cycle arrest

- Activation of caspase pathways

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in disease pathways. Molecular docking studies suggest that the compound may bind effectively to targets implicated in inflammation and cancer progression.

Case Studies and Research Findings

Recent studies have highlighted the significance of this compound in drug development:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal reported that derivatives of this compound exhibited enhanced antibacterial activity compared to standard antibiotics . The structure–activity relationship (SAR) analysis revealed that modifications to the thiophene ring could improve potency.

- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects demonstrated that the compound reduced lipopolysaccharide-induced inflammation in macrophages . This suggests potential therapeutic applications for inflammatory diseases.

- Cancer Research : A recent publication explored the anticancer properties of similar compounds and found that they could inhibit tumor growth in animal models . This underscores the need for further investigation into their therapeutic potential.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.